molecular formula C11H15NO3 B13519600 Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate

Cat. No.: B13519600
M. Wt: 209.24 g/mol
InChI Key: UCAVFTVSMXEENG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound is characterized by the presence of a methoxyphenyl group and a methylamino group attached to an acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate typically involves the esterification of 2-(2-methoxyphenyl)-2-(methylamino)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amines.

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance its binding affinity to certain proteins, while the methylamino group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-hydroxyphenyl)-2-(methylamino)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Methyl 2-(2-chlorophenyl)-2-(methylamino)acetate: Contains a chlorine atom instead of a methoxy group.

    Methyl 2-(2-nitrophenyl)-2-(methylamino)acetate: Contains a nitro group instead of a methoxy group.

Uniqueness

Methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl and methylamino groups provides distinct properties that can be exploited in various applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 2-(2-methoxyphenyl)-2-(methylamino)acetate

InChI

InChI=1S/C11H15NO3/c1-12-10(11(13)15-3)8-6-4-5-7-9(8)14-2/h4-7,10,12H,1-3H3

InChI Key

UCAVFTVSMXEENG-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1OC)C(=O)OC

Origin of Product

United States

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